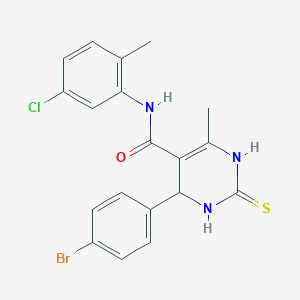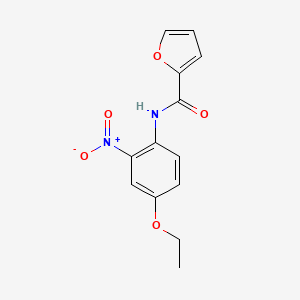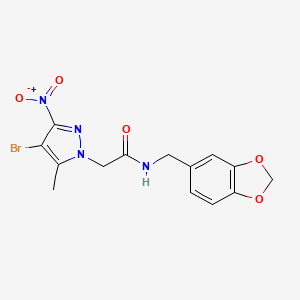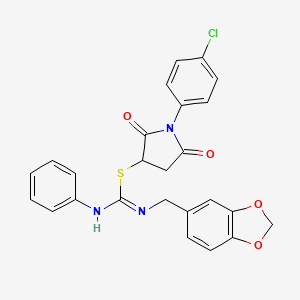![molecular formula C16H13ClO3S B5130241 2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)
2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that have been studied for their diverse chemical reactivity and potential biological activities. The synthesis and study of similar compounds have contributed to the development of new chemical entities with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to "2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone" often involves the functionalization of benzo[b]thiophene derivatives. For example, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone 2a was synthesized via oxidation of the corresponding benzo[b]thiophene derivative 2 with an oxidative system (Pouzet et al., 1998). This method provides a straightforward approach to functionalize 2-acyl-benzo[b]thiophene derivatives, showcasing the chemical versatility of these compounds.
Molecular Structure Analysis
Detailed molecular structure analysis is essential for understanding the reactivity and properties of chemical compounds. The crystallographic analysis of similar compounds reveals the geometric parameters, such as bond lengths and angles, that are crucial for predicting reactivity and interactions with biological targets. For example, studies on derivatives of benzothiazole and benzo[d]oxazole have provided insights into the electronic structure and potential interaction sites (Xu et al., 2005; Inkaya, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of "2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone" and its analogs can be quite diverse. For instance, photo-reorganization of similar compounds in methanol under UV light has been shown to produce angular pentacyclic compounds, demonstrating the potential for photochemical applications (Dalai et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are influenced by the molecular structure. These properties are critical for determining the compound's applications in synthesis and formulation. The analysis of related compounds provides valuable data for predicting the behavior of "2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone" in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, play a significant role in the compound's applications. For example, the reactivity of similar compounds with sulfur- and oxygen-containing nucleophiles under various conditions has been extensively studied (Pouzet et al., 1998), providing insights into potential synthetic applications and modifications of "2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone".
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3S/c17-12-2-4-13(5-3-12)21-10-14(18)11-1-6-15-16(9-11)20-8-7-19-15/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASYQUFUIKKANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)

![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)


![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)

